Cas no 475291-59-9 (Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)

Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid 化学的及び物理的性質
名前と識別子
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- Z-1,2-TRANS-ACHEC-OH
- trans-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid
- 3-Cyclohexene-1-carboxylicacid, 6-[[(phenylmethoxy)carbonyl]amino]-, (1R,6S)-rel-
- KM5616
- (1S,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
- 6alpha-(Benzyloxycarbonylamino)-3-cyclohexene-1beta-carboxylic acid
- trans-1-(Benzyloxycarbonylamino)cyclohex-4-enyl-2-carboxylic acid
- (1S,6S)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxy
- Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid
-
- MDL: MFCD03844603
- インチ: 1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1
- InChIKey: QIAAZWPFGHTXNZ-STQMWFEESA-N
- ほほえんだ: OC([C@H]1CC=CC[C@@H]1NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 75.6
Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB155433-250 mg |
trans-1-(Benzyloxycarbonylamino)cyclohex-4-enyl-2-carboxylic acid; min. 98% |
475291-59-9 | 250MG |
€136.50 | 2022-06-11 | ||
TRC | Z150715-500mg |
Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid |
475291-59-9 | 500mg |
$ 185.00 | 2022-06-02 | ||
abcr | AB155433-250mg |
trans-1-(Benzyloxycarbonylamino)cyclohex-4-enyl-2-carboxylic acid, min. 98%; . |
475291-59-9 | 250mg |
€316.20 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8582-100.0mg |
trans-6-(benzyloxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
475291-59-9 | 95% | 100.0mg |
¥233.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8582-500.0mg |
trans-6-(benzyloxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
475291-59-9 | 95% | 500.0mg |
¥518.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8582-250.0mg |
trans-6-(benzyloxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
475291-59-9 | 95% | 250.0mg |
¥311.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523492-1g |
(1S,6S)-6-(((benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid |
475291-59-9 | 98% | 1g |
¥3240.00 | 2024-05-12 | |
abcr | AB155433-1 g |
trans-1-(Benzyloxycarbonylamino)cyclohex-4-enyl-2-carboxylic acid; min. 98% |
475291-59-9 | 1g |
€313.40 | 2022-06-11 | ||
TRC | Z150715-100mg |
Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid |
475291-59-9 | 100mg |
$ 65.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8582-250mg |
trans-6-(benzyloxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
475291-59-9 | 95% | 250mg |
¥311.0 | 2024-04-19 |
Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acidに関する追加情報
Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid (CAS No. 475291-59-9): A Versatile Chiral Building Block in Organic Synthesis
In the realm of chiral compounds and amino acid derivatives, Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid (CAS No. 475291-59-9) stands out as a structurally unique and synthetically valuable molecule. This cyclohexene-based amino acid has garnered significant attention from researchers in medicinal chemistry, asymmetric synthesis, and peptide modification due to its rigid cyclic structure and dual functional groups.
The molecular structure of Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid features a cyclohexene ring with both amino and carboxylic acid functional groups in a trans configuration, which imparts distinct stereochemical properties. This arrangement makes it particularly useful for creating constrained peptide analogs and conformationally restricted drug candidates, addressing one of the current hot topics in drug discovery - improving metabolic stability and target selectivity.
Recent trends in pharmaceutical research have shown growing interest in cyclic amino acid derivatives like 475291-59-9 for their potential in developing peptide-based therapeutics. The Z-Trans configuration of this compound offers unique advantages in designing GPCR-targeting drugs and enzyme inhibitors, which aligns with the increasing focus on precision medicine and targeted therapies in the pharmaceutical industry.
From a synthetic chemistry perspective, Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid serves as an excellent chiral building block for constructing complex molecular architectures. Its rigid backbone helps control the three-dimensional orientation of attached functional groups, making it valuable for asymmetric catalysis and stereoselective synthesis - areas that continue to gain importance in modern green chemistry initiatives.
The compound's applications extend to material science as well, where its amino-carboxylate structure can be utilized in designing functional polymers and metal-organic frameworks (MOFs). Researchers exploring biodegradable materials and smart drug delivery systems have shown particular interest in derivatives of 475291-59-9, especially in the context of developing environmentally friendly alternatives to conventional materials.
In chemical biology studies, Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid has been employed as a conformational probe to investigate protein-ligand interactions. This application ties into the broader scientific community's focus on structure-activity relationships and rational drug design, addressing frequently searched topics in computational chemistry and molecular modeling circles.
The synthesis and purification of CAS No. 475291-59-9 require specialized expertise in stereoselective synthesis techniques. Current process optimization efforts focus on developing more efficient routes to this valuable chiral intermediate, reflecting the pharmaceutical industry's push toward cost-effective manufacturing of complex molecules.
Market analysis indicates growing demand for high-purity Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid, particularly from contract research organizations and academic research institutions engaged in peptide therapeutics development. The compound's unique structural features position it well within the expanding market for specialty amino acids and custom synthesis building blocks.
From a regulatory standpoint, 475291-59-9 is classified as a research chemical with applications in legitimate scientific investigation. Proper handling procedures should always be followed, in line with standard laboratory safety protocols for amino acid derivatives and organic compounds.
Future research directions for Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid may explore its potential in bioconjugation chemistry, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) - all areas receiving substantial attention in current drug development literature and frequently searched by professionals in the field.
The unique combination of structural rigidity and functional group versatility makes CAS No. 475291-59-9 a compelling subject for ongoing research across multiple disciplines. As the scientific community continues to seek innovative solutions in medicinal chemistry and material design, this cyclohexene amino acid derivative is likely to maintain its relevance in cutting-edge applications.
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